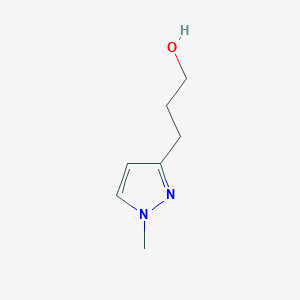

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC16011305

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 3-(1-methylpyrazol-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 |

| Standard InChI Key | RVBDEQDGWJMTNW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)CCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol consists of a five-membered pyrazole ring with a methyl group at the 1-position and a three-carbon propanol chain at the 3-position. The pyrazole ring contains two adjacent nitrogen atoms, contributing to its aromaticity and reactivity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O | Derived |

| Molecular Weight | 140.18 g/mol | Calculated |

| IUPAC Name | 3-(1-methylpyrazol-3-yl)propan-1-ol | Systematic |

| SMILES | CC1=NN(C=C1)C(CCO) | Generated |

The propanol side chain introduces both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties, enabling solubility in polar solvents like ethanol and water.

Spectroscopic Signatures

While experimental spectra for 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are unavailable, analogous compounds exhibit:

-

¹H NMR: Pyrazole proton signals at δ 7.3–7.5 ppm (C4-H), methyl groups at δ 3.8–4.0 ppm (N–CH₃), and hydroxyl protons at δ 1.5–2.0 ppm.

-

IR: Stretching vibrations at 3300 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C–H alkyl) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound can be synthesized through two principal methods:

Industrial-Scale Production Challenges

-

Purification Difficulties: Separation from byproducts like 3-(pyrazol-3-yl)propanoic acid necessitates fractional distillation.

-

Cost Efficiency: Raw material expenses for pyrazole derivatives remain high ($120–150/kg), limiting large-scale adoption .

Applications in Pharmaceutical Development

Bioactivity Profile

Though direct studies on 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are sparse, structural analogs demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume